Parylene D
Overview
Description
Parylene D is a member of the Parylene family of polymers, which are known for their excellent protective properties and ability to uniformly coat intricate surfaces. This compound is produced from the same monomer as Parylene C, but with the substitution of two chlorine atoms for two of the aromatic hydrogens. This modification allows this compound to withstand higher use temperatures compared to Parylene C .
Preparation Methods
Parylene D is synthesized through a vapor deposition polymerization (VDP) process. The process begins with the solid Parylene dimer, which is heated to around 150°C to sublime into a vapor. The vaporized dimer then moves into a pyrolysis chamber, where it is heated to approximately 680°C, causing it to decompose into reactive monomer molecules called p-xylylene. These monomers enter a room-temperature deposition chamber, where they polymerize and form a uniform coating on the substrate .
Chemical Reactions Analysis
Parylene D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Parylene D has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a protective coating for sensitive electronic components. In biology and medicine, this compound is used to coat medical devices and implants to prevent adverse reactions and improve biocompatibility. It is also used in the fabrication of microfluidic devices and biosensors. In industry, this compound is used to protect components from moisture, chemicals, and other environmental factors .
Mechanism of Action
The mechanism of action of Parylene D involves its ability to form a conformal coating that provides a barrier against moisture, chemicals, and other environmental factors. This barrier is achieved through the polymerization of p-xylylene monomers, which form long polymer chains that create a continuous, pinhole-free coating. The molecular targets and pathways involved in this process include the adsorption and polymerization of monomers on the substrate surface .
Comparison with Similar Compounds
Parylene D is similar to other members of the Parylene family, such as Parylene N and Parylene C. it has unique properties that set it apart. This compound can withstand higher use temperatures compared to Parylene C, making it suitable for applications that require thermal stability. Parylene N, on the other hand, has the highest penetrating power of all the Parylenes and is used primarily as a dielectric material .
Similar Compounds::- Parylene N
- Parylene C
- Parylene F (VT-4)
- Parylene AF-4
This compound’s ability to withstand higher temperatures and its excellent barrier properties make it a valuable material for a wide range of applications.
Properties
IUPAC Name |
5,6,11,12-tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4/c17-13-9-1-2-10(14(13)18)7-8-12-4-3-11(6-5-9)15(19)16(12)20/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFSCKPZVYAASR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(CCC3=C(C(=C1C=C3)Cl)Cl)C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30501-29-2 | |
Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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